molecular formula C9H11NO B3220552 2-Methoxy-5-(prop-2-en-1-yl)pyridine CAS No. 1197831-20-1

2-Methoxy-5-(prop-2-en-1-yl)pyridine

Cat. No. B3220552
CAS RN: 1197831-20-1
M. Wt: 149.19 g/mol
InChI Key: VKLOKUBKCRMJDE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-en-1-yl)pyridine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 5-bromo-2-methoxypyridine and 2-allyl-4,4,5,5-tetramethyl-l,3,2-dioxaborolane in 1,4-dioxane and water. This mixture is then treated with K3PO4 and Pd (dppf)C12 under N2 atmosphere and stirred at 100 °C for 2 hours . The mixture is then diluted with EtOAc, washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated to dryness. The residue is purified by flash chromatography to give the title compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 2-position and a prop-2-en-1-yl group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a palladium-catalyzed coupling reaction and a subsequent purification step involving flash chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.19 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-5-(prop-2-en-1-yl)pyridine is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-methoxy-5-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-4-8-5-6-9(11-2)10-7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOKUBKCRMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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